N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide
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Overview
Description
N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide typically involves the reaction of 2,6-dimethylpyrimidine-4-amine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- Pyrimido[4,5-d]pyrimidine derivatives
Uniqueness
N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a fluorine atom on the benzamide moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
Properties
CAS No. |
712309-05-2 |
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Molecular Formula |
C13H12FN3O |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide |
InChI |
InChI=1S/C13H12FN3O/c1-8-6-12(16-9(2)15-8)17-13(18)10-4-3-5-11(14)7-10/h3-7H,1-2H3,(H,15,16,17,18) |
InChI Key |
CUAVVXBXIFOTRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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